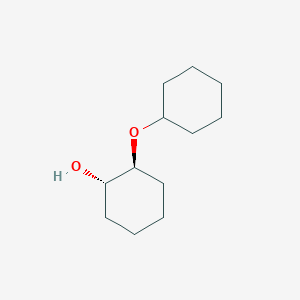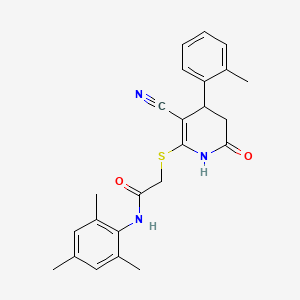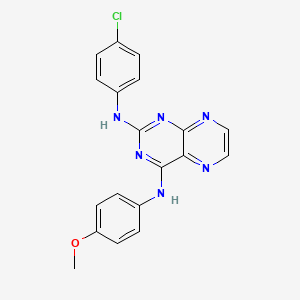
N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholinopyrimidine derivatives has been outlined in a study . They synthesized a few 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives and assessed their anti-inflammatory activity in macrophage cells that have been stimulated by LPS .Chemical Reactions Analysis
The chemical reactions of morpholinopyrimidine derivatives have been studied in the context of their anti-inflammatory activity . The study found that certain derivatives can inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
A study by Kamiński et al. (2015) synthesized new hybrid compounds derived from propanamides and butanamides, which included morpholine derivatives. These compounds demonstrated broad-spectrum anticonvulsant activity in preclinical seizure models, such as the maximal electroshock and pentylenetetrazole tests. Some of these compounds exhibited superior safety profiles compared to clinically relevant antiepileptic drugs (Kamiński et al., 2015).
Synthesis and Characterization of Novel Derivatives
Research by Bhat et al. (2018) involved the synthesis of enaminones and dihydropyrimidinone derivatives containing a morpholine moiety. The synthesis process utilized dimethylformamide dimethylacetal and various substituted benzaldehydes, yielding products with potential for diverse applications (Bhat et al., 2018).
GABAB Enhancer Synthesis
The work of Verron et al. (2007) focused on developing a flexible synthesis method for 2,4,6-substituted pyrimidines, leading to the creation of a GABAB enhancer with a morpholine component. This study contributes to the understanding of synthesizing complex molecules with potential therapeutic applications (Verron et al., 2007).
PI3Kβ Inhibitors for Cancer Treatment
Certal et al. (2014) described the discovery of a new series of pyrimidone indoline amide PI3Kβ inhibitors for treating PTEN-deficient cancers. One of the compounds demonstrated significant in vivo activity, suggesting its potential in cancer therapy (Certal et al., 2014).
Stabilization of Human Telomeric and Gene Promoter DNA Quadruplexes
Micco et al. (2013) explored the use of naphthalene diimide derivatives with morpholine groups to stabilize DNA quadruplexes. This research provides insights into potential therapeutic strategies for targeting cancer cells (Micco et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide are inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide (NO) and COX-2 producing prostaglandins .
Mode of Action
N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of NO at non-cytotoxic concentrations .
Biochemical Pathways
The compound’s action affects the inflammatory response pathway. By inhibiting iNOS and COX-2, it reduces the production of NO and prostaglandins, key mediators of inflammation . This results in a decrease in the concentration of pro-inflammatory mediators, thereby reducing inflammation .
Pharmacokinetics
Its ability to inhibit the production of no at non-cytotoxic concentrations suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The molecular and cellular effects of N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide’s action include a significant reduction in iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
Action Environment
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-2-3-4-13(19)16-11-12-5-6-15-14(17-12)18-7-9-20-10-8-18/h5-6H,2-4,7-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWJZKZAYJVFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=NC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methoxybenzamide](/img/structure/B2860451.png)
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2860455.png)
![Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2860456.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2860461.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2860463.png)


![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2860468.png)


![N-(4-{1-[(butylamino)carbonyl]cyclopropyl}phenyl)-4-fluorobenzamide](/img/structure/B2860473.png)
![1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]-4-methylpiperazine](/img/structure/B2860474.png)